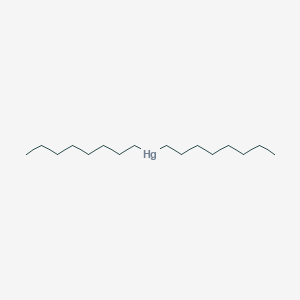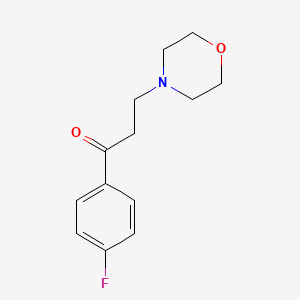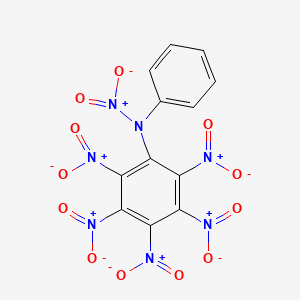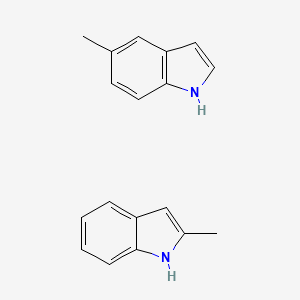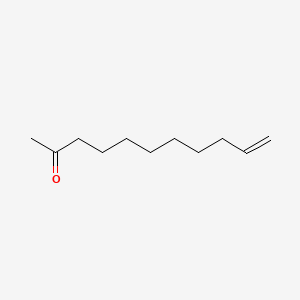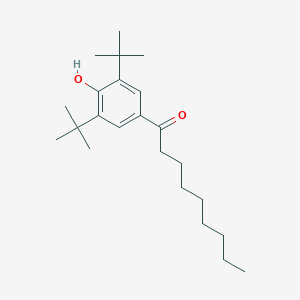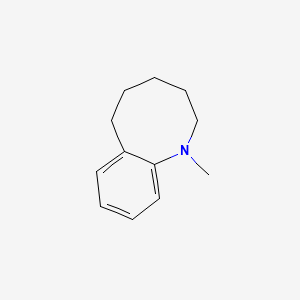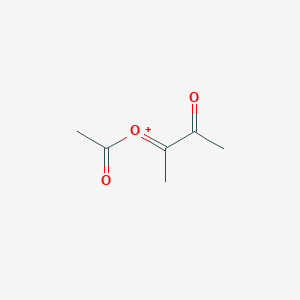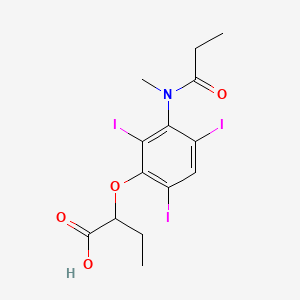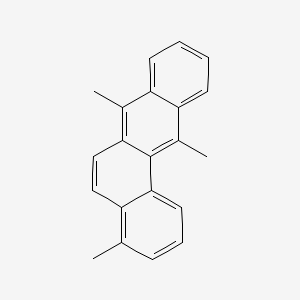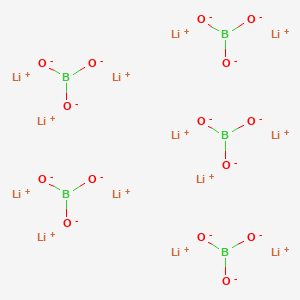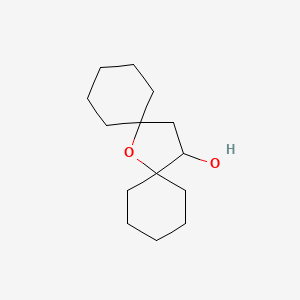![molecular formula C7H9I B14687118 1-Iodobicyclo[2.2.1]hept-2-ene CAS No. 32624-60-5](/img/structure/B14687118.png)
1-Iodobicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9I. It is a derivative of norbornene, where an iodine atom is attached to the bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodobicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the iodination of norbornene. This reaction typically uses iodine (I2) in the presence of a catalyst such as silver nitrate (AgNO3) or other suitable oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and iodination reactions are applied. The scalability of the synthesis process depends on the availability of starting materials, reaction efficiency, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of norbornene or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted norbornene derivatives.
Oxidation: Formation of norbornene oxides or other oxidized products.
Reduction: Formation of norbornene or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-Iodobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-iodobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties enable the compound to engage in specific chemical reactions and interactions with other molecules .
Comparación Con Compuestos Similares
2-Norbornene: A structurally similar compound without the iodine atom.
2,3-Diazabicyclo[2.2.1]hept-2-ene: Contains nitrogen atoms in the bicyclic structure.
Bicyclo[2.2.1]hept-2-ene: The parent compound without any substituents.
Uniqueness: 1-Iodobicyclo[2.2.1]hept-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. This makes it valuable for specific synthetic applications and research studies .
Propiedades
Número CAS |
32624-60-5 |
|---|---|
Fórmula molecular |
C7H9I |
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
1-iodobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9I/c8-7-3-1-6(5-7)2-4-7/h1,3,6H,2,4-5H2 |
Clave InChI |
CJBNGMWTNRWSHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


